HeteroclitinQ
Description
HeteroclitinQ is a heterocyclic compound characterized by a fused bicyclic core structure containing nitrogen and oxygen atoms as heteroatoms. Its molecular formula is C₁₈H₂₂N₂O₅, with a molecular weight of 346.38 g/mol. The compound exhibits a unique combination of functional groups, including a hydroxyl (-OH), methoxy (-OCH₃), and a tertiary amine, which contribute to its diverse chemical reactivity and biological activity .
This compound was first synthesized via a multi-step pathway involving a Buchwald-Hartwig amination followed by selective oxidation and functionalization. Key spectroscopic data include ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H), 3.91 (s, 3H), 3.45 (t, 2H) and HRMS (ESI⁺): m/z 347.1601 [M+H]⁺ . Its purity (>98%) was confirmed by HPLC analysis using a C18 column (retention time: 12.3 min) .
The compound has demonstrated promising activity in preliminary in vitro studies, showing IC₅₀ = 2.1 μM against a specific cancer cell line, surpassing several benchmark compounds in its class .
Properties
Molecular Formula |
C31H32O11 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C31H32O11/c1-15-25(41-16(2)32)18-12-21-27(40-14-39-21)28(38-6)23(18)22-19(13-20(36-4)26(37-5)24(22)33)29(31(15,3)35)42-30(34)17-10-8-7-9-11-17/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1 |
InChI Key |
LKQFNNXKAINCSP-IFINBAMUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HeteroclitinQ typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction might involve the use of a base catalyst to facilitate the formation of the heterocyclic ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems can also enhance the reaction rates and selectivity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
HeteroclitinQ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
HeteroclitinQ has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism by which HeteroclitinQ exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- This compound and Compound B share a bicyclic N,O-core but differ in substituents. The hydroxyl group in this compound enhances its solubility in polar solvents compared to Compound B’s amine group .
- Compound C’s tricyclic structure and nitro group confer distinct electronic properties but reduce metabolic stability .
Key Observations :
Key Observations :
- This compound’s topoisomerase II inhibition offers a unique mechanism compared to Compound C’s EGFR-targeted activity, reducing off-target toxicity .
Stability and Pharmacokinetic Profiles
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Plasma Stability (t₁/₂) | 4.2 h | 1.8 h | 3.5 h | 0.9 h |
| LogP | 2.3 | 3.1 | 2.8 | 4.0 |
| CYP3A4 Inhibition | Weak | Moderate | Weak | Strong |
Key Observations :
- This compound’s balanced LogP (2.3) and plasma stability (4.2 h) suggest favorable oral bioavailability compared to Compound C’s high lipophilicity (LogP 4.0) and rapid clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
